

physicochemical properties of 3'-Chloro-biphenyl-4-carboxylic acid

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Compound of Interest

Compound Name: 3'-Chloro-biphenyl-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **3'-Chloro-biphenyl-4-carboxylic Acid**

Introduction

3'-Chloro-biphenyl-4-carboxylic acid is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, combined with the ionizable carboxylic acid group and the lipophilic chlorine substituent, creates a unique molecular profile that makes it a valuable building block for the synthesis of novel compounds, including potential anticancer agents.^[1] Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation, and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

This guide provides a comprehensive technical overview of the core physicochemical attributes of **3'-Chloro-biphenyl-4-carboxylic acid**. We will delve into its lipophilicity, acidity, solubility, and thermal properties, presenting not just the data but also the field-proven experimental methodologies required to determine these values. The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, self-validating protocols necessary for a thorough characterization of this and similar molecules.

Chemical Identity and Structure

A precise understanding of a compound begins with its unequivocal identification. The structural features of **3'-Chloro-biphenyl-4-carboxylic acid**—a biphenyl core with a chlorine atom at the 3'-position and a carboxylic acid at the 4-position—are foundational to all its chemical and biological activities.

Identifier	Value	Source
IUPAC Name	4-(3-chlorophenyl)benzoic acid	[2]
CAS Number	5728-43-8	[2] [3] [4]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[2] [3]
Molecular Weight	232.66 g/mol	[2] [3]
InChIKey	SJIVTXJWSYIMDG-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O	

Core Physicochemical Properties: A Summary

The interplay of a molecule's properties dictates its behavior. The following table summarizes the key physicochemical data for **3'-Chloro-biphenyl-4-carboxylic acid**. It is important to distinguish between computationally predicted values and those determined experimentally, as the former provide excellent estimates while the latter represent the gold standard.

Property	Value / Expected Range	Method	Significance in Drug Development
Molecular Weight	232.66 g/mol	Mass Spectrometry	Adherence to Lipinski's Rule of 5 (<500 Da)
Calculated logP (XLogP3)	4.1	Computational (PubChem)	High lipophilicity, predicts membrane permeability[2]
pKa (Acidity)	Expected ~4-5	Titration / Spectroscopy	Determines ionization state and solubility at physiological pH
Aqueous Solubility	Low (pH-dependent)	Shake-Flask	Critical for dissolution and bioavailability
Melting Point	Solid at room temp.	Capillary Method	Indicator of purity, lattice energy, and stability

Lipophilicity (logP/logD): The Gatekeeper of Permeability

Theoretical Background Lipophilicity is arguably one of the most critical parameters in drug discovery, governing a drug's ability to cross biological membranes. It is quantified by the partition coefficient (P), typically between n-octanol and water, and expressed as its logarithm, logP.[5] For ionizable compounds like **3'-Chloro-biphenyl-4-carboxylic acid**, the distribution coefficient (logD) is more relevant as it considers the partition of both ionized and non-ionized forms at a specific pH.[6][7][8] The calculated logP of 4.1 for this molecule suggests it is highly lipophilic, a key component of Lipinski's "Rule of Five" for drug-likeness.[2][7][8]

Experimental Determination While computational models provide a useful starting point, experimental determination is essential for accuracy.

Protocol 1: Shake-Flask Method for logD Determination (Gold Standard)

Causality & Rationale: This method directly measures the partitioning of the solute between two immiscible phases (n-octanol and a buffered aqueous solution), providing the most accurate and defensible logD value. Its primary advantage is that it is a direct measurement of the partition coefficient.[9][10]

Step-by-Step Methodology:

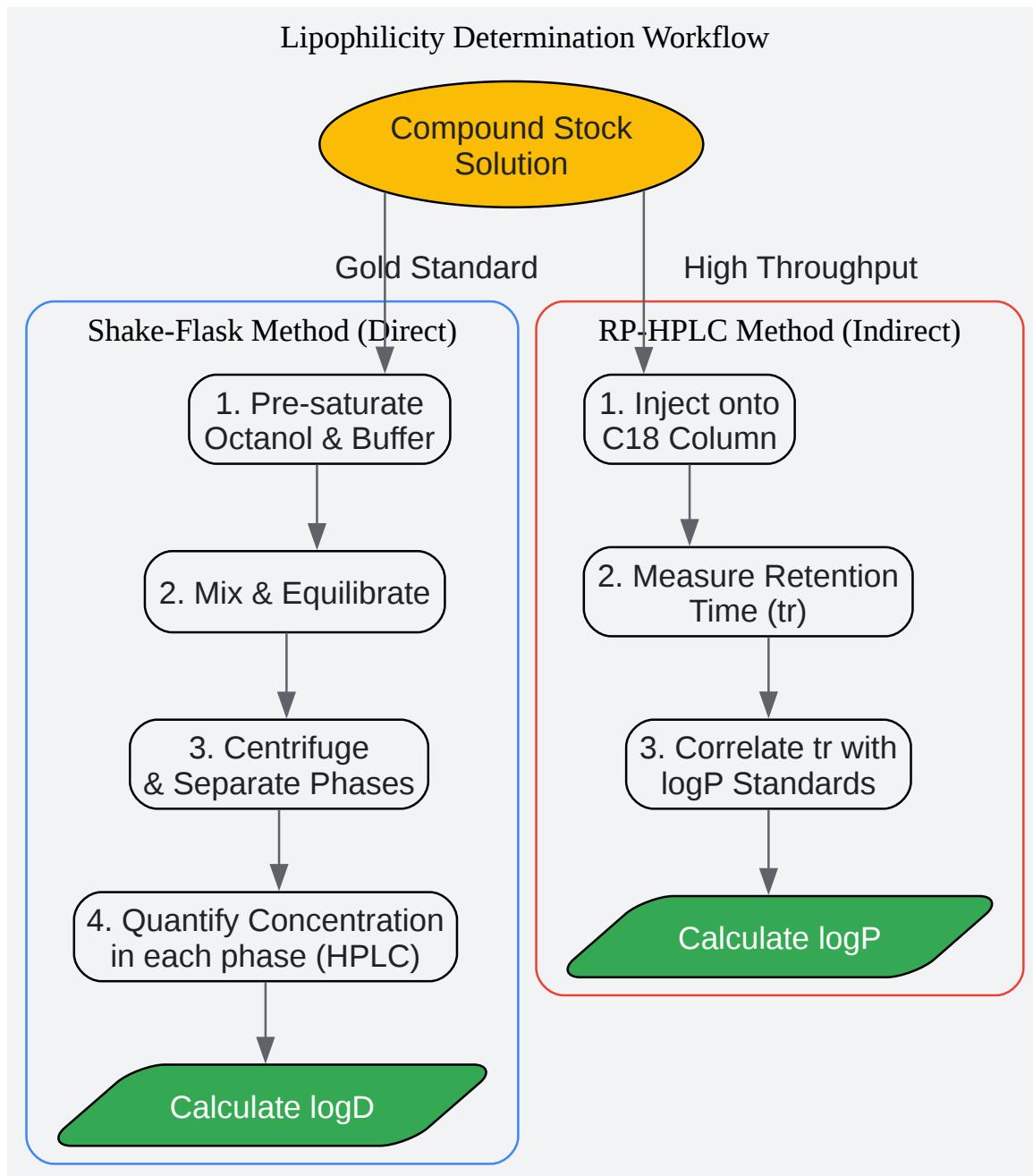
- **Phase Pre-saturation:** Mix equal volumes of 1-octanol and the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation and allow the phases to separate completely.[7]
- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **3'-Chloro-biphenyl-4-carboxylic acid** in a suitable solvent like DMSO.[7]
- **Partitioning:** In a glass vial, add a precise volume of the pre-saturated octanol and pre-saturated buffer. Add a small aliquot of the compound's stock solution to yield a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).
- **Equilibration:** Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.
- **Phase Separation:** Centrifuge the vial to ensure complete separation of the two phases.
- **Quantification:** Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a validated analytical method like HPLC-UV.
- **Calculation:** Calculate logD using the formula: $\text{LogD} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$ [8]
- **Validation:** The protocol must be performed in triplicate to ensure the standard deviation is within an acceptable range (e.g., ± 0.1 log units).

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality & Rationale: This indirect method correlates a compound's retention time on a hydrophobic (e.g., C18) stationary phase with its lipophilicity.^[6] It is faster, requires less material, and is less sensitive to impurities than the shake-flask method.^{[9][11]} The retention factor (k') is extrapolated to a 0% organic solvent condition to determine $\log k'w$, which is then correlated to $\log P$.

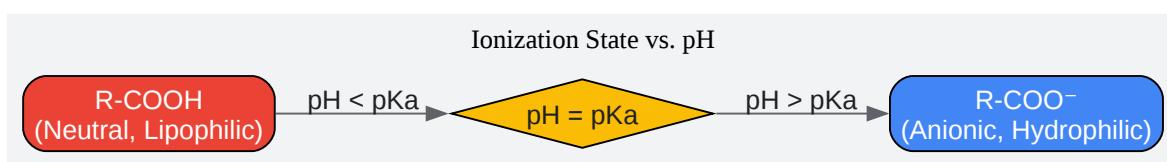
Step-by-Step Methodology:

- **System Setup:** Use a well-characterized RP-HPLC column (e.g., C18). The mobile phase consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
- **Calibration:** Prepare a series of standard compounds with known $\log P$ values that span the expected range of the test compound.
- **Isocratic Elution:** For each standard and the test compound, perform a series of isocratic runs with varying concentrations of the organic modifier (e.g., 50%, 60%, 70%, 80% methanol).
- **Data Collection:** For each run, record the retention time (t_r) and the column dead time (t_0). Calculate the retention factor $k' = (t_r - t_0) / t_0$.
- **Extrapolation:** For each compound, plot $\log k'$ against the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain the y-intercept, which is $\log k'w$.
- **Correlation:** Plot the known $\log P$ values of the standards against their calculated $\log k'w$ values to generate a calibration curve.
- **Determination:** Use the $\log k'w$ of **3'-Chloro-biphenyl-4-carboxylic acid** and the calibration curve to determine its experimental $\log P$.

[Click to download full resolution via product page](#)*Workflow for experimental lipophilicity determination.*

Acidity (pKa): Modulator of Solubility and Receptor Interaction

Theoretical Background The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For **3'-Chloro-biphenyl-4-carboxylic acid**, the carboxylic acid group is the site of ionization. Its pKa value is critical as it dictates the charge state of the molecule at physiological pH (~7.4). A molecule that is significantly ionized at this pH will typically exhibit higher aqueous solubility but lower membrane permeability compared to its neutral form. The pKa can be determined by several methods, with potentiometric titration being the most common.[12][13]



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Relationship between pH, pKa, and ionization state.

Protocol 3: Potentiometric Titration for pKa Determination

Causality & Rationale: This technique involves monitoring the pH of a solution of the compound as a titrant (a strong base, like KOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, where half of the acid has been neutralized. It is a highly precise and widely used method.[14]

Step-by-Step Methodology:

- **System Calibration:** Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).
- **Sample Preparation:** Accurately weigh a pure sample of **3'-Chloro-biphenyl-4-carboxylic acid** and dissolve it in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility. A typical concentration is around 1-10 mM.

- Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Use a high-precision burette to add the titrant (e.g., 0.1 M carbonate-free KOH).
- Titration Execution: Begin stirring and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition has stabilized.
- Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the point where half the volume of titrant required to reach the final equivalence point has been added).
- Validation: Perform a blank titration with the solvent alone to correct for any solvent effects. The entire experiment should be repeated three times for reproducibility.

Solubility: A Prerequisite for Bioavailability

Theoretical Background A compound must first dissolve to be absorbed. The aqueous solubility of **3'-Chloro-biphenyl-4-carboxylic acid** is expected to be low in neutral or acidic media due to its large, lipophilic biphenyl structure. However, in basic media ($\text{pH} > \text{pKa}$), its solubility will increase significantly as the carboxylic acid deprotonates to form the more soluble carboxylate salt.[\[15\]](#)

Protocol 4: Thermodynamic (Shake-Flask) Solubility Assessment

Causality & Rationale: This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a given solvent at a specific temperature. It is considered the definitive method for solubility measurement.

Step-by-Step Methodology:

- Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, pH 7.4, pH 9.0). The excess solid ensures that a saturated solution is formed.
- Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the samples to separate the solid from the supernatant.
- Quantification: Carefully take an aliquot of the clear supernatant, dilute it if necessary, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
- Validation: Visual inspection should confirm the presence of undissolved solid in each vial at the end of the experiment. The measurements should be performed in triplicate.

Thermal Properties (Melting Point): Indicator of Purity and Stability

Theoretical Background The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). A broad melting range or a depressed melting point is a strong indication of impurities.^[16] Therefore, melting point determination is a fundamental test of compound identity and purity.

Protocol 5: Capillary Melting Point Determination

Causality & Rationale: This standard pharmacopeial method involves heating a small, packed sample in a capillary tube at a controlled rate and visually observing the temperatures at which melting begins and ends.^{[17][18]}

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample.
- **Packing:** Tap the bottom (sealed end) of the capillary on a hard surface to tightly pack the powder into a column of about 2-3 mm in height.^[17]
- **Apparatus Setup:** Place the packed capillary into the heating block of a melting point apparatus.

- **Rapid Determination (Optional):** First, heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[16]
- **Accurate Determination:** Allow the apparatus to cool to at least 10°C below the approximate melting point.[17] Begin heating again at a slow, controlled rate (e.g., 1-2°C per minute).
- **Observation & Recording:** Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting range is reported as T1-T2.
- **Validation:** Repeat the determination at least twice to obtain consistent values.

Spectroscopic Profile

Spectroscopic analysis provides an essential fingerprint for structural confirmation. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected for **3'-Chloro-biphenyl-4-carboxylic acid**.[19]

Technique	Expected Characteristics
¹ H-NMR	Aromatic protons (Ar-H) signals in the δ 7.0-8.2 ppm range. A broad singlet for the carboxylic acid proton (COOH) in the δ 10-13 ppm range.
¹³ C-NMR	Signal for the carboxylic carbon (C=O) around δ 180-185 ppm. Multiple signals for the aromatic carbons in the δ 125-145 ppm range.
IR Spectroscopy	A broad O-H stretching band for the carboxylic acid from \sim 2500-3300 cm^{-1} . A strong C=O stretching band around 1700 cm^{-1} . C-Cl stretching bands in the fingerprint region.
Mass Spectrometry	A molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight, along with characteristic isotopic peaks for the presence of one chlorine atom.

Conclusion

The physicochemical properties of **3'-Chloro-biphenyl-4-carboxylic acid** define its potential as a molecular scaffold in research and development. Its high lipophilicity suggests good membrane permeability, while its carboxylic acid moiety provides a handle for ionization, which can be leveraged to modulate solubility and formulate delivery systems. The robust, validated protocols detailed in this guide provide the necessary tools for researchers to experimentally verify these critical parameters, ensuring data integrity and enabling informed decisions in the complex process of drug discovery and materials development. A thorough understanding of these foundational properties is the bedrock upon which successful scientific advancement is built.

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